molecular formula C26H26N2O2S B2548242 6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE CAS No. 895646-87-4

6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE

Cat. No.: B2548242
CAS No.: 895646-87-4
M. Wt: 430.57
InChI Key: KPTZJDSRQYQWFY-UHFFFAOYSA-N
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Description

6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE is a synthetic quinoline derivative characterized by three key structural features:

  • 6-Ethyl substituent: Enhances lipophilicity and may influence binding interactions in biological systems.

For example, analogous compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) were synthesized using PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF, followed by column chromatography .

Properties

IUPAC Name

6-ethyl-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-4-20-11-14-24-23(15-20)26(28-16-21-9-5-18(2)6-10-21)25(17-27-24)31(29,30)22-12-7-19(3)8-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTZJDSRQYQWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, alkyl halides, and amines under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides, amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of sulfonyl groups.

Scientific Research Applications

Preliminary studies indicate that 6-Ethyl-3-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine exhibits significant biological activity, particularly as an inhibitor of specific enzymes or receptors. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Potential applications include:

  • Anti-inflammatory Effects : Research suggests that the compound may modulate pathways involving lysophosphatidic acid receptors, which are implicated in inflammatory responses.
  • Anticancer Properties : The compound's ability to inhibit certain cellular pathways has led to investigations into its efficacy against cancer cell lines.

Case Studies and Research Findings

Several studies have documented the applications of similar compounds, providing insights into their mechanisms and therapeutic potentials:

StudyFindings
Study on Quinoline Derivatives Demonstrated that modifications to the quinoline structure can enhance biological activity against cancer cell lines.
Anti-inflammatory Activity Research Found that sulfonamide derivatives exhibit significant anti-inflammatory effects through receptor modulation.
Synthesis Techniques Highlighted efficient methods for synthesizing related compounds with improved yields and reduced environmental impact.

Mechanism of Action

The mechanism of action of 6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Sulfonyl Group Variations

  • 4-Methylbenzenesulfonyl (Target Compound): Balances electronic effects (electron-withdrawing sulfonyl) with moderate steric bulk due to the methyl group.

Amine Substituents

  • N-[(4-Methylphenyl)methyl] (Target) : The methylbenzyl group enhances solubility compared to N-(3-methylphenyl)acetamide (), which may form stronger hydrogen bonds but has higher molecular weight .

Physicochemical Properties

  • Melting Points: While the target compound’s melting point is unspecified, analogues like 4k exhibit melting points >200°C, suggesting high crystallinity typical of quinolines .
  • Lipophilicity : The 6-ethyl and methylbenzyl groups in the target compound likely increase logP compared to methoxy-substituted analogues (e.g., 4k), impacting membrane permeability .

Biological Activity

6-Ethyl-3-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a complex organic compound known for its unique quinoline core structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and inflammation modulation.

Chemical Structure and Properties

The molecular formula of 6-Ethyl-3-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is C₂₃H₂₅N₂O₂S, with a molecular weight of approximately 397.52 g/mol. Its structure includes:

  • A quinoline core , which is known for various pharmacological properties.
  • A sulfonamide group , which enhances solubility and biological interaction.
  • An acetanilide moiety , which may contribute to its biological activity.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes or receptors associated with inflammation and cancer pathways. The following sections detail the key findings related to its biological activity.

Anticancer Activity

Research indicates that the compound may have anticancer properties. Its structural features allow it to interact with various biological targets, potentially inhibiting pathways involved in tumor growth. For instance, studies on similar quinoline derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in malignant cells.

Anti-inflammatory Properties

The sulfonamide group present in the compound is known for its anti-inflammatory effects. It may modulate pathways involving lysophosphatidic acid receptors (LPA), which are implicated in inflammatory responses. This suggests potential applications in treating conditions related to chronic inflammation.

While specific mechanisms for 6-Ethyl-3-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine are still under investigation, it is hypothesized that the compound interacts with biological receptors through:

  • Binding affinity studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can elucidate binding interactions with target proteins.
  • Enzyme inhibition assays : These can determine the efficacy of the compound in inhibiting specific enzymes linked to disease pathways.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the potential efficacy of 6-Ethyl-3-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine:

Compound NameKey FeaturesBiological Activity
4-Methyl-N-(4-methylphenyl)benzamideSimilar acetamide structureAnti-inflammatory
6-Ethyl-3-(4-methylbenzenesulfonyl)-quinolin-4(1H)-oneQuinoline derivativeAnticancer properties
N-(4-Methylphenyl)-2-(6-methylsulfonyl)-acetamideSulfonamide derivativeAntimicrobial activity

Case Studies and Research Findings

  • Inhibition Studies : A study involving substituted quinolines demonstrated that modifications at the phenyl group significantly affected their immunostimulatory inhibition capabilities . This suggests that structural variations can lead to enhanced biological activities.
  • Synergistic Effects : Other quinoline derivatives have shown synergistic effects when combined with existing anticancer drugs, indicating that 6-Ethyl-3-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine could be explored in combination therapies .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of similar compounds reveal critical data on absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for determining therapeutic viability .

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